2-Oxazolecarbonitrile, 5-ethoxy-4-methyl-
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Overview
Description
2-Oxazolecarbonitrile, 5-ethoxy-4-methyl- is a heterocyclic compound with a molecular formula of C7H8N2O2. It belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxazolecarbonitrile, 5-ethoxy-4-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a method described in a patent involves the reaction of 4-methyl-5-ethoxy oxazole with cyanogen bromide in the presence of a base . This method is advantageous due to its high conversion rate and simplicity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions: 2-Oxazolecarbonitrile, 5-ethoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group, leading to the formation of amine derivatives.
Substitution: The compound can participate in substitution reactions where the ethoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole carboxylic acids, while reduction can produce amine derivatives .
Scientific Research Applications
2-Oxazolecarbonitrile, 5-ethoxy-4-methyl- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-Oxazolecarbonitrile, 5-ethoxy-4-methyl- exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest .
Comparison with Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Comparison: Compared to these similar compounds, 2-Oxazolecarbonitrile, 5-ethoxy-4-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For example, the presence of the nitrile group enhances its reactivity in certain chemical reactions, while the ethoxy and methyl groups influence its solubility and stability .
Properties
CAS No. |
189807-90-7 |
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Molecular Formula |
C7H8N2O2 |
Molecular Weight |
152.15 g/mol |
IUPAC Name |
5-ethoxy-4-methyl-1,3-oxazole-2-carbonitrile |
InChI |
InChI=1S/C7H8N2O2/c1-3-10-7-5(2)9-6(4-8)11-7/h3H2,1-2H3 |
InChI Key |
MYZVIFPMAKPKLM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(N=C(O1)C#N)C |
Origin of Product |
United States |
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